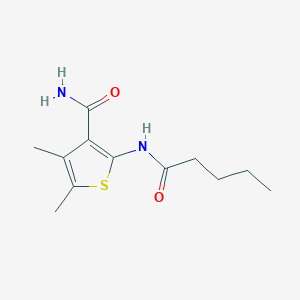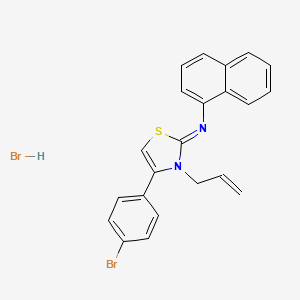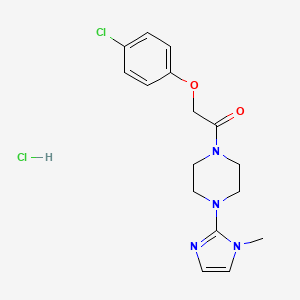![molecular formula C26H24ClN3O3S B2521500 2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 866340-99-0](/img/structure/B2521500.png)
2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group (-SH), a chlorophenyl group, a dimethoxyphenyl group, and a methylphenyl group. These groups could potentially contribute to the compound’s reactivity and biological activity.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Nafeesa et al. (2017) explored the synthesis and pharmacological evaluation of different derivatives, including those related to the specified chemical structure, for their antibacterial and anti-enzymatic potentials. The study highlighted the process of synthesizing multifunctional molecules and evaluating their biological activities, underscoring the utility of such compounds in developing potential therapeutic agents (Nafeesa et al., 2017).
Anticonvulsant Activity
Research by Aktürk et al. (2002) focused on the synthesis of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives and their anticonvulsant activities. The study found that specific compounds within this class demonstrated significant anticonvulsant effects, suggesting potential applications in treating seizures (Aktürk et al., 2002).
Antimicrobial and Antioxidant Activities
A study conducted by Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their antimicrobial and antioxidant activities. This research demonstrates the potential of similar compounds in serving as leads for the development of new antimicrobial and antioxidant agents, contributing to the fields of pharmacology and biochemistry (Karanth et al., 2019).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, evaluating the effect of hydrogen bonding on self-assembly processes and antioxidant activity. This study illuminates the structural and functional versatility of compounds containing the imidazole and acetamide groups, highlighting their potential in material science and biochemistry (Chkirate et al., 2019).
Enzyme Inhibition
Rehman et al. (2013) investigated a series of compounds for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. Their findings suggest that derivatives of the specified chemical structure could be potential candidates for treating diseases associated with enzyme dysfunction, such as Alzheimer's (Rehman et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as 2,4-diarylquinoline derivatives, are known to exhibit a wide range of biological activity, including antithyroid cancer, antifungal, analgesic, antimalarial, antibacterial, anti-inflammatory, anti-tuberculosis, and antiproliferative activity . They also show inhibitory properties against a diverse set of important enzyme targets, such as EGFR/FAK kinase, Human Ecto-5′-nucleotidase, cyclooxygenase-2 .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other 2,4-diarylquinoline derivatives .
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
Result of Action
Similar compounds are known for their anticancer, antitubercular, antifungal, and antiviral activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-17-5-4-6-20(13-17)28-25(31)16-34-26-29-22(15-30(26)21-10-8-19(27)9-11-21)18-7-12-23(32-2)24(14-18)33-3/h4-15H,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRGUWWGXSDSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CN2C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)


![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2521425.png)
![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)






![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)
